1H-Imidazo[4,5-b]pyridine
Overview
Description
4-azabenzimidazole is the [4,5-b]-fused isomer of imidazopyridine.
Biological Activity
1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their antiproliferative, antimicrobial, and antitubercular properties, as well as their potential applications in drug development.
Antiproliferative Activity
Recent studies have demonstrated that various derivatives of this compound exhibit significant antiproliferative effects against a range of cancer cell lines. For instance, a study evaluated several amidino-substituted imidazo[4,5-b]pyridines against human cancer cell lines such as LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), and NCI-H460 (lung carcinoma) . The results indicated that certain compounds displayed IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
Table 1: Antiproliferative Activity of Selected this compound Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 10 | LN-229 | 0.4 |
Compound 14 | HCT-116 | 0.7 |
Compound 16 | NCI-H460 | 11.9 |
Compound 11 | SW620 | 3.2 |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been investigated. While many derivatives showed limited antibacterial activity, one study found that a bromo-substituted derivative exhibited moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM . This suggests that modifications to the imidazo[4,5-b]pyridine structure can influence its antimicrobial efficacy.
Antitubercular Activity
A significant area of research has focused on the antitubercular potential of this compound derivatives. In one study, several compounds were synthesized and tested against Mycobacterium tuberculosis (H37Rv). Notably, compounds with MIC values as low as 0.5 μM were identified as potent inhibitors . The mechanism of action is believed to involve inhibition of the DprE1 enzyme, crucial for bacterial cell wall synthesis.
Table 2: Antitubercular Activity of Selected Derivatives
Compound | MIC (μM) |
---|---|
Compound 5c | 0.6 |
Compound 5g | 0.5 |
Compound 5i | 0.8 |
Compound 5u | 0.7 |
Case Study: Synthesis and Evaluation of Anticancer Agents
A comprehensive study synthesized various derivatives of this compound and evaluated their anticancer properties in vitro. Among the derivatives tested, the compound with an isopropyl amidino group showed promising activity against acute lymphoblastic leukemia with an IC50 value of 11.9 μM . This case illustrates the potential for structural modifications to enhance biological activity.
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between synthesized imidazo[4,5-b]pyridine derivatives and their biological targets. For instance, computational analyses revealed strong binding affinities for certain compounds with DprE1 enzyme residues . These findings support the hypothesis that specific structural features can significantly influence binding and activity.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-5-6(7-3-1)9-4-8-5/h1-4H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMYYCRTACQSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075375 | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-21-2 | |
Record name | Imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo(4,5-b)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 273-21-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrido[2,3-d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.444 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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